Cérébroside B

Vue d'ensemble

Description

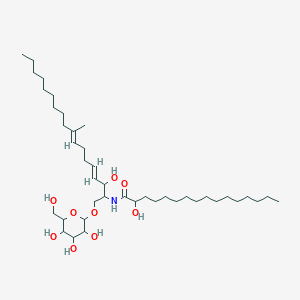

Le cérébroside B est un type de glycosphingolipide, qui est une classe de lipides jouant des rôles cruciaux dans les processus cellulaires. Les glycosphingolipides sont composés d'un squelette de céramide lié à un ou plusieurs résidus de sucre. Le this compound, plus précisément, se compose d'un squelette de céramide avec un seul résidu de sucre, généralement le galactose. Ces composés sont des composants essentiels des membranes cellulaires, en particulier dans le système nerveux, où ils contribuent à la structure cellulaire et à la transduction du signal .

Applications De Recherche Scientifique

Antimicrobial Properties

Cerebroside B, particularly in its marine fungal derivative known as flavuside B, has shown significant antimicrobial activity. Research indicates that flavuside B effectively inhibits the growth of Staphylococcus aureus, a common pathogenic bacterium, by disrupting biofilm formation and influencing bacterial cell cycle dynamics.

- Minimum Inhibitory Concentration (MIC) : Studies have reported an MIC of 15.6 µg/mL for flavuside B against S. aureus, demonstrating its potency as an antimicrobial agent .

- Mechanisms of Action : The compound operates by inducing apoptosis in keratinocytes co-cultivated with S. aureus, affecting caspase-dependent pathways and leading to cell death .

Immune Modulation

Cerebroside B plays a role in modulating immune responses, which can be crucial for therapeutic interventions in inflammatory diseases.

- Impact on Cytokine Production : Research has shown that cerebrosides can inhibit the production of pro-inflammatory cytokines such as IL-1β, IL-6, and IL-8 in rheumatoid arthritis synovial fibroblasts (RASFs) via the inhibition of signaling pathways like ERK and NF-κB .

- Cell Adhesion and Recognition : The sugar moiety of cerebrosides facilitates interactions with immune cells, potentially enhancing immune surveillance and response to infections .

Neurological Applications

Cerebroside B's structural properties make it a candidate for neurological applications, particularly in neuroprotection and recovery from neurological injuries.

- Neuroprotective Effects : A study involving porcine cerebroside demonstrated significant improvements in neurological recovery metrics such as the National Institutes of Health Stroke Scale (NIHSS) scores after treatment with cerebroside .

- Mechanisms of Neuroprotection : The compound may contribute to membrane stabilization and support neuronal function through its interactions with lipid bilayers, enhancing cell membrane integrity under stress conditions .

Analytical Techniques for Study

The structural analysis of cerebrosides is critical for understanding their biological roles and therapeutic potential. Various analytical techniques have been employed:

Case Studies

Several case studies highlight the applications of cerebroside B:

- Study on Flavuside B : This study investigated the compound's effects on bacterial growth and inflammation, providing evidence for its potential use in treating skin infections caused by S. aureus .

- Neuroprotective Study : A clinical trial assessed the efficacy of porcine cerebroside in patients with acute cerebral infarction, showing significant improvements in daily living activities post-treatment .

Mécanisme D'action

Target of Action

Cerebroside B, also known as galactosylceramide, is a type of glycosphingolipid . It is a crucial constituent of cell membranes, especially in the nervous system . The primary targets of Cerebroside B are the cell membranes where it plays a critical role in maintaining cell structure and signal transduction processes .

Mode of Action

Cerebroside B interacts with specific receptors and proteins on the cell membrane, regulating cellular responses to extracellular stimuli . The ceramide segment of Cerebroside B comprises a long-chain sphingoid base (e.g., sphingosine) and a fatty acid linked by an amide bond . The length and saturation of the fatty acid chain can vary, influencing the physical properties of the molecule .

Biochemical Pathways

Cerebroside B is involved in various signal transduction pathways, especially those related to cell growth, differentiation, and apoptosis . It is an intermediate in the biosynthetic pathway of gangliosides, a subclass of glycosphingolipids containing sialic acid residues . Gangliosides play critical roles in cell signaling, cell-cell interactions, and neuronal function .

Result of Action

The interaction of Cerebroside B with cell membranes and its involvement in signal transduction pathways contribute to its effects at the molecular and cellular levels. For instance, it has been found that Cerebroside B has antimicrobial and anti-inflammatory properties, substantially eliminating all the negative consequences caused by co-cultivation of keratinocytes with S. aureus or bacterial LPS .

Analyse Biochimique

Biochemical Properties

Cerebroside B plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The structure of Cerebroside B is fundamental to its biological roles and functions . It is characterized by a sphingoid base linked to a fatty acid and a single sugar residue . The sphingoid base, typically sphingosine, forms the backbone of Cerebroside B . The fatty acid is esterified to the sphingoid base and plays a crucial role in the hydrophobic characteristics of Cerebroside B . The sugar residue, which is galactose in the case of Cerebroside B, is linked to the sphingoid base via a β-glycosidic bond .

Cellular Effects

Cerebroside B has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . Cerebroside B is involved in various cell signaling pathways, impacting several cellular processes . It facilitates cell-cell recognition and adhesion, which is critical for processes such as tissue development and immune response .

Molecular Mechanism

The molecular mechanism of Cerebroside B involves its interactions at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The combination of the sphingoid base and the fatty acid forms a hydrophobic tail that integrates into the lipid bilayer of cell membranes . This structure provides stability to the molecule and plays a crucial role in its functions .

Metabolic Pathways

Cerebroside B is involved in specific metabolic pathways. Both biosynthesis and catabolism of Cerebroside B occur in specific cellular compartments—biosynthesis in the Golgi apparatus and catabolism in lysosomes . Enzymatic deficiencies in Cerebroside B metabolism can lead to serious genetic disorders .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse des cérébrosides, y compris le cérébroside B, implique généralement la glycosylation de la céramide avec un nucléotide de sucre. Le processus utilise généralement l'uridine 5-diphosphate (UDP)-galactose ou l'UDP-glucose comme donneur de sucre. L'enzyme glycosyltransférase catalyse le transfert du groupe sucre sur la céramide, formant une liaison β-glycosidique . Cette réaction se produit sur la surface luminale du réticulum endoplasmique ou le côté cytosolique des membranes du Golgi précoces .

Méthodes de production industrielle

La production industrielle de cérébrosides implique l'extraction et la purification à partir de sources naturelles, telles que les tissus animaux. Le processus comprend l'extraction lipidique à l'aide de solvants organiques, suivie de techniques chromatographiques pour isoler et purifier les cérébrosides . Les progrès de la biotechnologie ont également permis la production de cérébrosides par fermentation microbienne et synthèse enzymatique, offrant une approche plus durable et évolutive .

Analyse Des Réactions Chimiques

Types de réactions

Le cérébroside B subit diverses réactions chimiques, notamment:

Substitution: Des réactions de substitution peuvent se produire au niveau des groupes hydroxyle du résidu de sucre ou du squelette de céramide.

Réactifs et conditions courantes

Hydrolyse: L'hydrolyse enzymatique est réalisée dans des conditions douces en utilisant des glycosidases spécifiques.

Substitution: Les réactions de substitution nécessitent souvent des catalyseurs tels que des acides ou des bases pour faciliter la réaction.

Principaux produits formés

Oxydation: Produit des sulfatides, qui sont importants pour la stabilité de la gaine de myéline dans les neurones.

Substitution: Conduit à des cérébrosides modifiés avec des propriétés biologiques modifiées.

Applications de la recherche scientifique

Le this compound a une large gamme d'applications dans la recherche scientifique:

Chimie: Utilisé comme composé modèle pour étudier la chimie et les interactions des glycosphingolipides.

Mécanisme d'action

Le this compound exerce ses effets principalement par son rôle dans les membranes cellulaires. Il contribue à la stabilité membranaire et participe aux processus de transduction du signal. Le résidu de sucre du this compound interagit avec des récepteurs et des protéines spécifiques, modulant les réponses cellulaires . Dans le système nerveux, le this compound est impliqué dans la formation et le maintien de la gaine de myéline, qui est essentielle au bon fonctionnement des nerfs .

Comparaison Avec Des Composés Similaires

Le cérébroside B est similaire à d'autres glycosphingolipides, tels que:

Glucocérébroside: Contient du glucose au lieu du galactose comme résidu de sucre.

Sulfatide: Un dérivé sulfaté de cérébrosides, important pour la stabilité de la gaine de myéline.

Le this compound est unique en raison de son résidu de sucre spécifique et de son abondance dans les tissus nerveux, en particulier dans la gaine de myéline .

Activité Biologique

Cerebrosides are a class of glycosphingolipids that play critical roles in cellular functions, particularly in the central nervous system. Cerebroside B, a specific type of cerebroside, has garnered attention for its diverse biological activities, including antimicrobial, anti-inflammatory, and cytotoxic properties. This article explores the biological activity of Cerebroside B, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

Cerebrosides are composed of a ceramide backbone linked to a monosaccharide. The structure of Cerebroside B includes a glucose or galactose moiety, contributing to its unique biological activities. The presence of hydroxyl groups and the configuration of glycosidic bonds significantly influence its interactions with cellular membranes and biological systems.

Antimicrobial Properties

Research has demonstrated that Cerebroside B exhibits notable antimicrobial activity. A study conducted by Peng et al. (2011) indicated that cerebrosides derived from marine fungi showed significant inhibition against Enterobacter aerogenes, with a minimum inhibitory concentration (MIC) of 1.72 μM . Further investigations into the structure-activity relationship revealed that the stereochemistry of the glycosidic bond is crucial for enhancing antimicrobial efficacy.

Table 1: Antimicrobial Activity of Cerebroside B

| Microorganism | MIC (μM) | Reference |

|---|---|---|

| Enterobacter aerogenes | 1.72 | Peng et al., 2011 |

| Staphylococcus aureus | TBD | Current Study |

Cytotoxic Effects

Cerebroside B has also been studied for its cytotoxic effects against cancer cells. In vitro assays showed that it could induce apoptosis in HeLa cells, suggesting potential therapeutic applications in cancer treatment . The mechanism involves the activation of caspases and cell cycle arrest in the G0/G1 phase.

Table 2: Cytotoxic Effects on Cell Lines

| Cell Line | IC50 (μM) | Mechanism | Reference |

|---|---|---|---|

| HeLa | TBD | Caspase activation | Current Study |

| HaCaT | TBD | Cell cycle arrest | Current Study |

Study on Flavuside B

A related compound, Flavuside B, derived from marine fungi, was investigated for its anti-staphylococcal properties. The study found that Flavuside B significantly reduced cell death in HaCaT keratinocytes co-cultured with Staphylococcus aureus. It decreased lactate dehydrogenase (LDH) release and inhibited biofilm formation . These findings highlight the potential of cerebrosides in managing bacterial infections and inflammation.

Structural Elucidation Using SERS

A novel approach using Surface-Enhanced Raman Spectroscopy (SERS) was employed to differentiate between various cerebrosides, including Cerebroside B. This method demonstrated high accuracy in identifying structural variations at low concentrations, providing insights into their chemical taxonomy . Such techniques could enhance our understanding of the biological roles of cerebrosides.

Propriétés

IUPAC Name |

(2R)-2-hydroxy-N-[(2S,3R,4E,8E)-3-hydroxy-9-methyl-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadeca-4,8-dien-2-yl]hexadecanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H77NO9/c1-4-6-8-10-12-13-14-15-16-18-20-24-29-35(45)40(49)42-33(31-50-41-39(48)38(47)37(46)36(30-43)51-41)34(44)28-25-21-23-27-32(3)26-22-19-17-11-9-7-5-2/h25,27-28,33-39,41,43-48H,4-24,26,29-31H2,1-3H3,(H,42,49)/b28-25+,32-27+/t33-,34+,35+,36+,37+,38-,39+,41+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBSQGNFRWZKFMJ-FRJHFHMPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCC(C(=O)NC(COC1C(C(C(C(O1)CO)O)O)O)C(C=CCCC=C(C)CCCCCCCCC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCC[C@H](C(=O)N[C@@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)[C@@H](/C=C/CC/C=C(\C)/CCCCCCCCC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H77NO9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201104435 | |

| Record name | (2R)-N-[(1S,2R,3E,7E)-1-[(β-D-Glucopyranosyloxy)methyl]-2-hydroxy-8-methyl-3,7-heptadecadien-1-yl]-2-hydroxyhexadecanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201104435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

728.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88642-46-0 | |

| Record name | (2R)-N-[(1S,2R,3E,7E)-1-[(β-D-Glucopyranosyloxy)methyl]-2-hydroxy-8-methyl-3,7-heptadecadien-1-yl]-2-hydroxyhexadecanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88642-46-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2R)-N-[(1S,2R,3E,7E)-1-[(β-D-Glucopyranosyloxy)methyl]-2-hydroxy-8-methyl-3,7-heptadecadien-1-yl]-2-hydroxyhexadecanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201104435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.